molecular formula C17H22ClN3S B4412771 2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride

2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride

Cat. No. B4412771
M. Wt: 335.9 g/mol
InChI Key: QMVMAVNUPACFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazoloindole class of compounds and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride in lab experiments is its ability to exhibit a range of biological activities. This makes it a useful tool for investigating the mechanisms underlying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride. These include:
1. Investigating the compound's potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
2. Elucidating the compound's mechanism of action at the molecular level to better understand its biological effects.
3. Developing novel derivatives of the compound with improved biological activity and selectivity.
4. Studying the compound's pharmacokinetics and pharmacodynamics to optimize dosing regimens and minimize side effects.
In conclusion, this compound is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound exhibits a range of biological activities, and future research may lead to the development of novel therapeutic agents based on its structure.

Scientific Research Applications

2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

properties

IUPAC Name

2-methyl-4-(2-piperidin-1-ylethyl)-[1,3]thiazolo[5,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S.ClH/c1-13-18-16-14-7-3-4-8-15(14)20(17(16)21-13)12-11-19-9-5-2-6-10-19;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVMAVNUPACFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N(C3=CC=CC=C32)CCN4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride
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2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride

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